molecular formula C20H21N5O2S B12709209 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile CAS No. 73384-74-4

3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile

Cat. No.: B12709209
CAS No.: 73384-74-4
M. Wt: 395.5 g/mol
InChI Key: RBHMUFXLBCEVRD-UHFFFAOYSA-N
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Description

3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a benzothiazole moiety, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, dyes, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile typically involves the diazotization of 6-methoxybenzothiazole followed by coupling with 3-methylphenylamine. The resulting intermediate is then reacted with 2-hydroxyethylamine and propiononitrile under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso derivatives.

    Reduction: Reduction of the azo group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile involves its interaction with biological molecules through the azo and benzothiazole moieties. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects. The compound’s ability to bind to DNA and proteins also contributes to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-((2-Hydroxyethyl)(4-((6-methoxybenzothiazol-2-yl)azo)-3-methylphenyl)amino)propiononitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyethyl and propiononitrile groups enhances its solubility and reactivity, making it a versatile compound for various applications .

Properties

CAS No.

73384-74-4

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

3-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]-3-methylanilino]propanenitrile

InChI

InChI=1S/C20H21N5O2S/c1-14-12-15(25(10-11-26)9-3-8-21)4-6-17(14)23-24-20-22-18-7-5-16(27-2)13-19(18)28-20/h4-7,12-13,26H,3,9-11H2,1-2H3

InChI Key

RBHMUFXLBCEVRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCC#N)CCO)N=NC2=NC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

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